

UAMC-1110 in Oncology: A Comparative Guide to Fibroblast Activation Protein Inhibitors

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Compound of Interest

Compound Name: UAMC-1110

Cat. No.: B611531

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In the evolving landscape of oncology research, targeting the tumor microenvironment has emerged as a critical strategy for developing novel therapeutics. One of the most promising targets in this domain is the Fibroblast Activation Protein (FAP), a serine protease highly expressed on cancer-associated fibroblasts (CAFs). **UAMC-1110**, a highly potent and selective FAP inhibitor, has garnered significant attention, serving as a foundational molecule for a new generation of diagnostic and therapeutic agents.^{[1][2]} This guide provides a comprehensive comparison of **UAMC-1110** and its derivatives against other notable FAP inhibitors, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in this dynamic field.

Performance Comparison of FAP Inhibitors

The efficacy of FAP inhibitors is primarily evaluated based on their potency (IC₅₀), selectivity against related proteases, and in vivo performance. **UAMC-1110** has demonstrated subnanomolar to low nanomolar affinity for FAP, establishing it as a benchmark compound.^{[1][3][4]} Its derivatives, often developed as radiolabeled FAP inhibitors (FAPIs) for imaging and therapy, have shown comparable or, in some cases, improved characteristics.

Table 1: In Vitro Potency and Selectivity of **UAMC-1110** and Derivatives

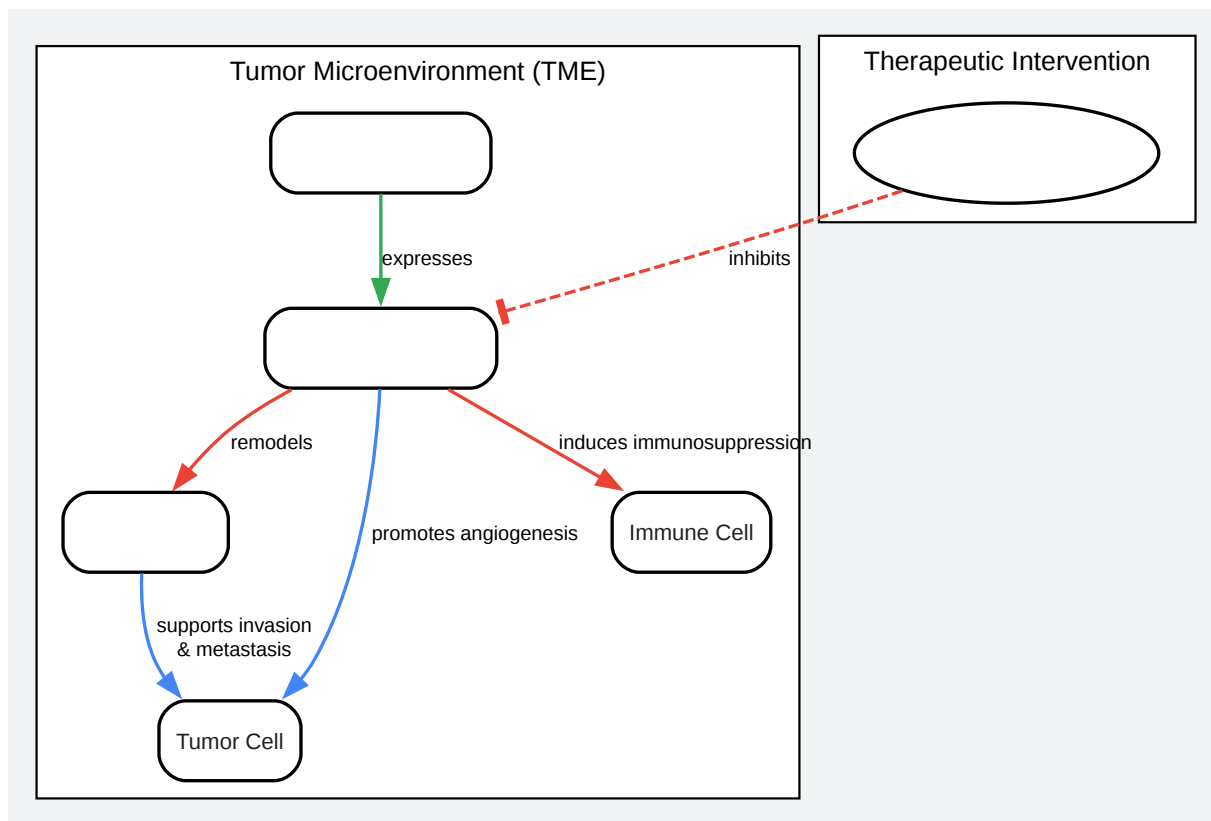
Compound	FAP IC50 (nM)	PREP IC50 (μM)	DPP4 IC50 (μM)	DPP8 IC50 (μM)	DPP9 IC50 (μM)	Reference
UAMC-1110	0.43 - 3.2	1.8	>10	>10	4.7	[1] [3] [4]
UAMC-1110-Biotin	0.82	>10	>10	>10	>10	[1]
UAMC-1110-Cy3	0.91	>10	>10	>10	>10	[1]
UAMC-1110-Cy5	0.54	>10	>10	3.9	2.5	[1]
[natGa]Ga-DOTA.SA.FAPi	1.54	>10	-	-	-	[3]
[natLu]Lu-DOTA.SA.FAPi	1.27	>10	-	-	-	[3]
DOTA.(SA.FAPi)2	0.78	>10	-	-	-	[3]
DOTAGA.(SA.FAPi)2	0.85	>10	-	-	-	[3]

Table 2: Comparison of **UAMC-1110** Based Tracers with Other FAP Inhibitors

Inhibitor	Type	Key Features	Application
UAMC-1110	Small Molecule	High potency and selectivity, orally bioavailable.[1][5]	Preclinical research, parent compound for FAPI development.
FAP-04, FAPI-46	Small Molecule Radiotracer	Used for PET imaging and targeted radionuclide therapy. [6] FAPI-46 shows longer tumor retention than FAP-04.[6]	Clinical imaging and therapy in various cancers.[6][7]
FAP-2286	Small Molecule Radiotracer	Similar potency to FAPI-46 with favorable selectivity. [8]	Clinical development for imaging and therapy.[9]
MIP-1232	Boronic Acid-Based	Preclinical radiotracer for imaging.[10]	Investigated for imaging atherosclerotic plaques and tumors. [10]
AVA6000	Pro-drug (Doxorubicin)	FAP-activated pro-drug designed to release doxorubicin in the tumor microenvironment.	Phase I clinical trials for solid tumors.[11]

Signaling Pathways and Experimental Workflows

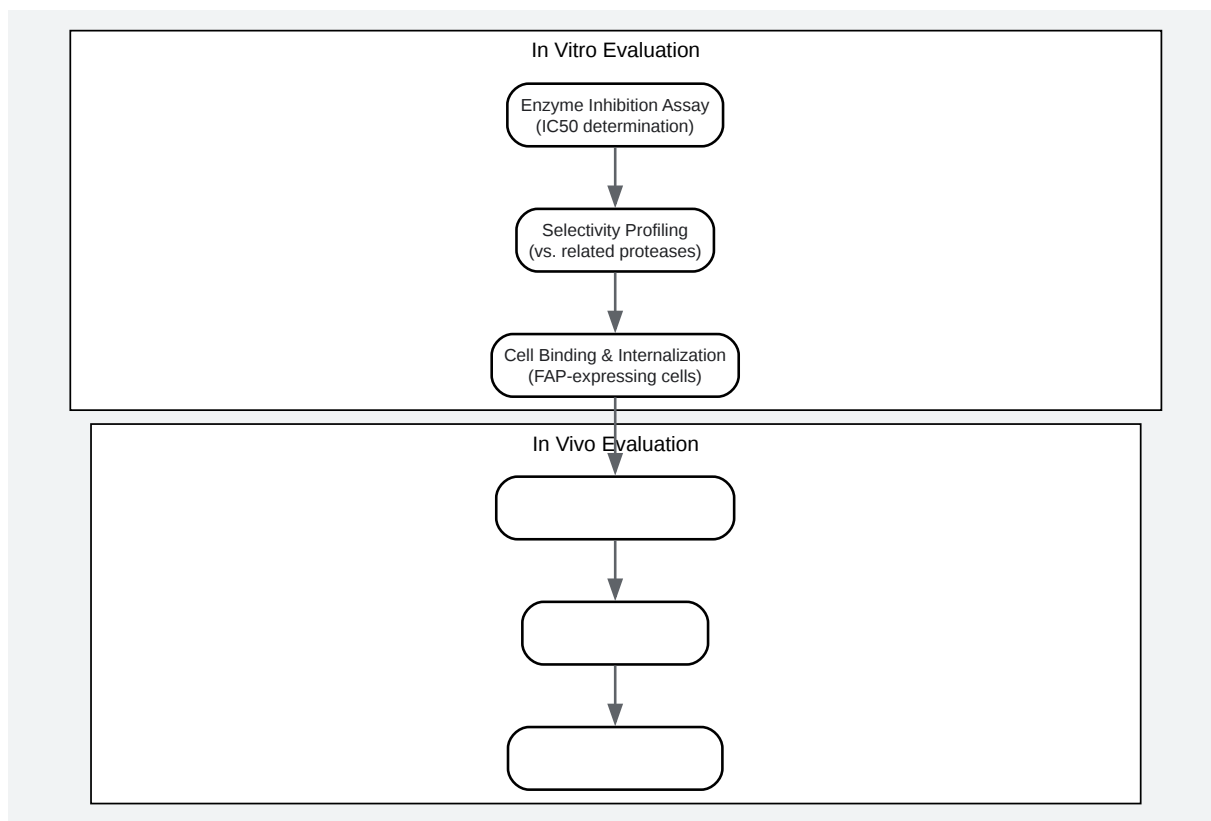
The strategic targeting of FAP stems from its integral role in tumor progression. FAP expressed by CAFs contributes to the remodeling of the extracellular matrix (ECM), promoting angiogenesis, and creating an immunosuppressive environment, all of which facilitate tumor growth and metastasis.



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FAP's role in the tumor microenvironment.

The evaluation of novel FAP inhibitors typically follows a structured workflow, progressing from initial in vitro characterization to in vivo efficacy studies.



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Workflow for FAP inhibitor evaluation.

Key Experimental Protocols

Standardized methodologies are crucial for the comparative evaluation of FAP inhibitors. Below are summaries of key experimental protocols frequently cited in the literature.

In Vitro Enzyme Inhibition Assay

The potency of FAP inhibitors is determined by measuring their ability to inhibit the enzymatic activity of recombinant human FAP.

- Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound.

- Materials: Recombinant human FAP, a fluorogenic FAP substrate (e.g., Ala-Pro-AMC), assay buffer (e.g., 25 mM Tris, 250 mM NaCl, pH 7.4), and the test inhibitor.[12]
- Procedure:
 - The inhibitor is serially diluted to various concentrations.
 - The inhibitor dilutions are pre-incubated with recombinant FAP at 37°C.
 - The fluorogenic substrate is added to initiate the enzymatic reaction.
 - The fluorescence intensity is measured over time using a plate reader.
 - IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[12]

Cell-Based Uptake and Internalization Assays

These assays assess the ability of FAP inhibitors, particularly radiolabeled ones, to bind to and be internalized by FAP-expressing cells.

- Objective: To quantify the specific binding and internalization of the inhibitor in a cellular context.
- Materials: FAP-expressing cells (e.g., A549-FAP), cell culture medium, the radiolabeled inhibitor, and a non-labeled competitor (e.g., **UAMC-1110**) for blocking studies.[12]
- Procedure:
 - FAP-expressing cells are seeded in multi-well plates and allowed to adhere.
 - For uptake studies, cells are incubated with the radiolabeled inhibitor at 37°C for various time points.
 - For blocking studies, a separate set of cells is pre-incubated with an excess of the non-labeled competitor before adding the radiolabeled inhibitor.[12]

- For internalization, after incubation, the cell surface-bound radiotracer is removed by washing with an acidic buffer (e.g., glycine HCl).[12]
- The cells are lysed, and the radioactivity in the cell lysate (internalized fraction) and the acid wash (surface-bound fraction) is measured using a gamma counter.

In Vivo Biodistribution Studies

Animal models are used to evaluate the distribution, tumor uptake, and clearance of FAP inhibitors in a living organism.

- Objective: To determine the pharmacokinetic profile and tumor-targeting efficiency of the inhibitor.
- Materials: Tumor-bearing animal models (e.g., mice with xenografts of FAP-expressing tumors), the radiolabeled inhibitor, and instruments for tissue collection and radioactivity measurement.
- Procedure:
 - The radiolabeled inhibitor is administered to the tumor-bearing animals, typically via tail vein injection.
 - At various time points post-injection, animals are euthanized, and organs of interest (including the tumor) are collected and weighed.
 - The radioactivity in each organ is measured using a gamma counter.
 - The uptake in each organ is calculated and expressed as a percentage of the injected dose per gram of tissue (%ID/g).

The Future of FAP Inhibition in Oncology

The field of FAP-targeted therapies is rapidly advancing, with numerous FAP inhibitors in preclinical and clinical development.[6][11][13] **UAMC-1110** and its derivatives have played a pivotal role in demonstrating the potential of this approach. The development of next-generation FAPIs focuses on improving tumor retention time, optimizing pharmacokinetic properties, and exploring novel therapeutic combinations.[2][3] As our understanding of the

tumor microenvironment deepens, FAP inhibitors are poised to become a cornerstone of precision oncology, offering new hope for patients with a wide range of cancers.

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